molecular formula C17H18N4OS B2686655 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1396747-96-8

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide

Cat. No.: B2686655
CAS No.: 1396747-96-8
M. Wt: 326.42
InChI Key: ISQTWQIDQJLNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a benzo[d]thiazole core, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the dimethyl groups at the 4 and 7 positions. The subsequent steps involve the attachment of the methylamino group and the acetamide linkage to the pyridine ring. Common reagents used in these reactions include thionyl chloride, dimethylamine, and acetic anhydride, under conditions such as reflux or room temperature stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzo[d]thiazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4,7-diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.

    4,7-dithien-2-yl-2,1,3-benzothiadiazole: Studied for its photophysical properties and applications in materials science.

Uniqueness

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is unique due to its specific structural features, such as the combination of a benzo[d]thiazole core with a pyridine ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-6-7-12(2)16-15(11)20-17(23-16)21(3)10-14(22)19-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQTWQIDQJLNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.